4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the pyridazinone moiety. Common reagents used in these reactions include fluorobenzene, phenylhydrazine, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and other diseases.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include DNA, proteins, or cell membranes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.
Uniqueness
The uniqueness of 4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H21FN4O3 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C25H21FN4O3/c26-18-10-5-4-9-16(18)17-13-23(33)30(20-11-6-12-21(31)24(17)20)29-19-14-22(32)27-28-25(19)15-7-2-1-3-8-15/h1-5,7-10,14,17H,6,11-13H2,(H2,27,29,32) |
InChI Key |
JBBLDGPIXLOZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2NC3=CC(=O)NN=C3C4=CC=CC=C4)C5=CC=CC=C5F)C(=O)C1 |
Origin of Product |
United States |
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